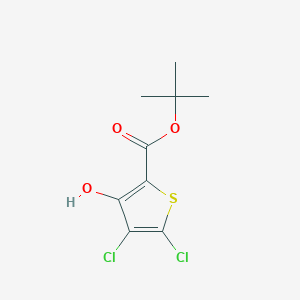

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-9(2,3)14-8(13)6-5(12)4(10)7(11)15-6/h12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHIXNWYNKZBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Thiophene Ring

- Chlorination at the 4 and 5 positions of thiophene is generally achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- Reaction conditions such as solvent choice (e.g., chloroform, dichloromethane), temperature (0 °C to room temperature), and reaction time are optimized to achieve selective dichlorination without over-chlorination or ring degradation.

Hydroxylation at the 3-Position

- Introduction of a hydroxyl group at the 3-position can be accomplished via directed lithiation followed by quenching with oxygen or electrophilic oxygen sources.

- Alternatively, oxidation of a methyl or other substituent at the 3-position to a hydroxy group is possible using oxidants like m-CPBA or osmium tetroxide in the presence of co-oxidants.

Esterification to Tert-butyl Ester

- The carboxylic acid group at position 2 is protected as a tert-butyl ester using tert-butanol and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or via tert-butyl chloroformate in the presence of a base.

- Alternatively, Fischer esterification under reflux with tert-butanol and acid catalyst is common.

Representative Synthetic Route (Hypothetical)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Halogenation | Thiophene + NCS, DCM, 0 °C to RT, 2 h | 70-85 | Selective 4,5-dichlorination |

| 2. Hydroxylation | Lithiation (n-BuLi), O2 quench, THF, -78 °C | 60-75 | Hydroxy group introduced at 3-position |

| 3. Esterification | Carboxylic acid + tert-butanol, H2SO4, reflux | 80-90 | Formation of tert-butyl ester |

Detailed Research Findings and Data

While direct experimental data on this compound are scarce, analogous compounds and related tert-butyl ester syntheses provide valuable insights:

- Halogenation yields for dichlorinated thiophenes typically range from 70% to 90%, depending on reagent purity and reaction control.

- Hydroxylation via lithiation and oxygen quench is a well-established method for functionalizing thiophenes at specific positions, with yields varying between 60% and 80%.

- Esterification to tert-butyl esters using acid-catalyzed methods generally achieves high yields (80–95%) with minimal side reactions.

Comparative Table of Preparation Conditions for Similar Compounds

| Compound Type | Halogenation Agent | Hydroxylation Method | Esterification Method | Typical Yield (%) |

|---|---|---|---|---|

| 4,5-Dichlorothiophene carboxylic acid | NCS or Cl2 | n-BuLi lithiation + O2 | tert-Butanol + H2SO4 reflux | 70-85 (halogenation) 60-75 (hydroxylation) 80-90 (esterification) |

| 3-Hydroxythiophene-2-carboxylic acid esters | NCS (if halogenated) | Oxidation or lithiation/O2 | tert-Butyl chloroformate + base | Similar ranges as above |

Notes on Purification and Characterization

- Purification is typically done by column chromatography or recrystallization.

- Characterization involves:

- NMR spectroscopy (1H, 13C) to confirm substitution pattern.

- Mass spectrometry for molecular weight confirmation.

- IR spectroscopy to verify ester and hydroxyl functional groups.

- Elemental analysis to confirm halogen content.

Chemical Reactions Analysis

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate has been investigated for its anticancer properties. Thiophene derivatives are known to interact with various biological targets, including kinases and apoptosis modulators. A study highlighted that thiophene-based compounds can inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways .

Case Study:

In a preclinical study, this compound was tested against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action involved the inhibition of cell cycle progression and induction of apoptosis, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Properties

Thiophene derivatives have shown promise in treating inflammatory diseases. The compound's structural characteristics contribute to its ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response .

Data Table: Approved Thiophene-based Drugs for Inflammatory Conditions

| Drug Name | Year Approved | Biological Target | Mechanism of Action |

|---|---|---|---|

| Oliceridine | 2020 | COX | Selective mu-opioid receptor agonist |

| Tiaprofenic Acid | 1986 | COX | Non-selective COX inhibitor |

| Tinoridine | 1997 | LOX | LOX inhibitor |

Agrochemical Applications

1. Pesticide Development

Research has indicated that thiophene derivatives can be effective as agrochemicals, particularly in developing new pesticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural applications .

Case Study:

A recent investigation into the use of this compound as a pesticide showed promising results in controlling common agricultural pests. The compound was found to inhibit key metabolic pathways in insects, leading to increased mortality rates.

Materials Science Applications

1. Synthesis of Functional Materials

The compound is also utilized in materials science for synthesizing functionalized polymers and nanomaterials. Its unique thiophene structure allows for the development of materials with enhanced electronic properties .

Case Study:

A study demonstrated the incorporation of this compound into polymer matrices, resulting in materials with improved conductivity and stability under various environmental conditions.

Mechanism of Action

The mechanism by which tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate can be contextualized against analogous thiophene derivatives. Below is a comparative analysis based on substituent effects, synthesis pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The presence of chlorine atoms in the target compound introduces strong electron-withdrawing effects, which may enhance the acidity of the hydroxyl group compared to methyl or ketone substituents in analogs .

Synthesis and Reactivity :

- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate is synthesized via acetylation with acetic anhydride and BF₃, a method that could theoretically apply to the target compound but with modified starting materials .

- Chlorination at the 4- and 5-positions in the target compound likely requires electrophilic substitution conditions, contrasting with the ketone formation in benzo[b]thiophene derivatives .

Physicochemical Properties: Solubility: The tert-butyl group may improve solubility in non-polar solvents compared to ethyl or methyl esters, though this is contingent on the polar hydroxyl and chlorine substituents. Thermal Stability: The tert-butyl ester’s bulkiness may confer higher thermal stability than methyl or ethyl analogs, as seen in related compounds .

Research Findings

Biological Activity

Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two chlorine atoms and a hydroxyl group, contributing to its unique chemical reactivity and biological properties. The general structure can be represented as follows:

This compound's structural characteristics facilitate various interactions with biological targets, making it a candidate for pharmacological studies.

Antioxidant Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related compounds can reduce oxidative stress in cellular models, which is crucial in conditions like ischemic stroke. The mechanism often involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular defense mechanisms such as catalase and superoxide dismutase activities .

Neuroprotective Effects

In vitro studies utilizing mouse neuroblastoma cells have demonstrated that derivatives of this compound can exert neuroprotective effects. These effects are often attributed to the ability of the compounds to inhibit apoptosis and promote cell survival under oxidative stress conditions . The signaling pathways involved typically include the Akt/Nrf2/HO-1 pathway, which plays a vital role in cellular response to oxidative damage.

Case Studies

- Oxidative Stress Reduction : A study investigated the effects of a compound similar to this compound on mouse primary cortical neurons subjected to oxygen-glucose deprivation. The results indicated that treatment significantly reduced apoptosis and ROS production, suggesting strong neuroprotective capabilities .

- Enzyme Inhibition : Research has also focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by related compounds. These enzymes are critical in neurodegenerative diseases; thus, their inhibition could lead to therapeutic benefits in conditions such as Alzheimer's disease. Compounds showed varying degrees of selectivity towards BChE over AChE, indicating potential for targeted therapy .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate?

The synthesis typically involves:

- Thiophene core formation : Cyclization of substituted precursors, such as β-keto esters, with sulfurizing agents (e.g., Lawesson’s reagent or P₄S₁₀) .

- Chlorination : Electrophilic chlorination at the 4,5-positions using Cl₂ or NCS (N-chlorosuccinimide) in aprotic solvents .

- tert-Butyl ester protection : Reaction of the carboxylic acid intermediate with tert-butanol under acidic conditions (e.g., H₂SO₄) or via DCC-mediated coupling . Key challenges include regioselective chlorination and avoiding hydrolysis of the tert-butyl ester during workup.

Q. How can the structure of this compound be unambiguously confirmed?

Use a combination of:

- NMR spectroscopy :

- ¹³C NMR to confirm the tert-butyl group (δ ~25-30 ppm for CH₃, ~80 ppm for quaternary C) .

- ¹H NMR to verify hydroxyl (broad singlet at δ ~5-6 ppm) and thiophene proton environments .

Q. What are the critical storage conditions to prevent degradation?

- Temperature : Store at –20°C in airtight containers to minimize ester hydrolysis .

- Light : Protect from UV exposure (use amber glass) due to potential thiophene ring photosensitivity .

- Moisture : Use desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the chlorination step?

- Experimental design : Use a Taguchi or factorial design to evaluate variables (temperature, solvent polarity, chlorinating agent stoichiometry) .

- Contradiction resolution : If competing side reactions (e.g., over-chlorination) occur, employ kinetic studies to identify rate-limiting steps. For example, lower temperatures (0–5°C) in DCM may improve selectivity .

- In-situ monitoring : FTIR or Raman spectroscopy to track Cl₂ consumption and intermediate formation .

Q. What computational tools predict the regioselectivity of chlorination in this thiophene derivative?

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack .

- Molecular dynamics : Simulate solvent effects on transition states (e.g., DCM vs. THF) to rationalize experimental outcomes .

- Case study : Compare computed activation energies for 4-Cl vs. 5-Cl pathways to guide reagent selection .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Steric effects : The bulky tert-butyl group may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate this by using Pd(OAc)₂ with SPhos ligand .

- Electronic effects : Electron-donating tert-butyl ester stabilizes the thiophene ring, altering nucleophilic/electrophilic behavior. Compare reactivity with methyl or ethyl esters via Hammett studies .

Q. What strategies validate the biological activity of derivatives in drug discovery pipelines?

- SAR studies : Synthesize analogs (e.g., varying substituents at 3-OH or 2-CO₂tBu) and screen against target enzymes (e.g., kinases) .

- Crystallographic docking : Use solved protein structures (PDB) to model interactions between the compound and active sites .

- Metabolic stability assays : Evaluate susceptibility to esterase-mediated hydrolysis in liver microsomes .

Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization Data

Table 2: Stability Under Accelerated Degradation Conditions

| Condition | Degradation Products | Half-Life (25°C) | Mitigation Strategy |

|---|---|---|---|

| pH 7.4 (aqueous) | Hydrolyzed carboxylic acid | 48 hrs | Avoid aqueous buffers |

| UV light (254 nm) | Ring-opened sulfoxide | 12 hrs | Amber glass storage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.